molecular formula C6H4BrFO3S B13516314 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride

3-Bromo-4-hydroxybenzene-1-sulfonylfluoride

Cat. No.: B13516314
M. Wt: 255.06 g/mol
InChI Key: GTACAMXPABQVSP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . This method typically requires a solvent like acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4-hydroxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-hydroxybenzene-1-sulfonylfluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4-hydroxybenzene-1-sulfonylfluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying and studying the function of biological molecules .

Comparison with Similar Compounds

3-Bromo-4-hydroxybenzene-1-sulfonylfluoride can be compared with other sulfonyl fluoride compounds, such as:

    4-Nitrobenzenesulfonyl fluoride: Known for its use in biological studies as a protease inhibitor.

    2-Aminobenzenesulfonyl fluoride: Used in the synthesis of pharmaceuticals and as a biochemical probe.

The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and hydroxyl groups, which can influence its chemical behavior and applications .

Properties

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrFO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H

InChI Key

GTACAMXPABQVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)O

Origin of Product

United States

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